Triiodomesitylene

Übersicht

Beschreibung

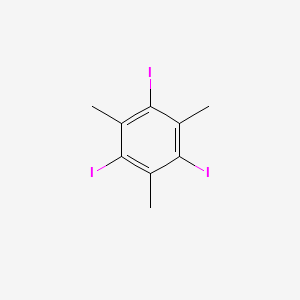

Triiodomesitylene is a chemical compound with the molecular formula C9H9I3 . It has been used in the synthesis of nitrogen-based linkers with a mesitylene core .

Synthesis Analysis

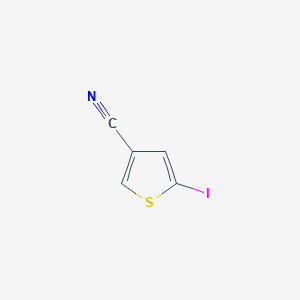

Triiodomesitylene has been used in the synthesis of nitrogen-based linkers. Three of these linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira, and Heck-type coupling reactions . For instance, nitrile 4 was obtained through a Sonogashira type coupling reaction between triiodomesitylene 1 and 4-cyanophenylacetylene .

Chemical Reactions Analysis

Triiodomesitylene has been involved in various chemical reactions. In one study, it was used in the synthesis of nitrogen-based linkers through Suzuki, Sonogashira, and Heck-type coupling reactions . The nitrile functionalities of these linkers were then converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide .

Wissenschaftliche Forschungsanwendungen

Synthesis of Nitrogen-Based Linkers

Triiodomesitylene has been used as a core in the synthesis of seven new tritopic nitrogen-containing linkers . These linkers, each containing three nitrile groups, were obtained through Suzuki, Sonogashira, and Heck-type coupling reactions . They were then converted to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities .

Metal-Organic Frameworks (MOFs)

The tetrazole ring, which can be synthesized from triiodomesitylene, is used in metal–organic frameworks (MOFs) . MOFs are a relatively new class of crystalline, porous materials comprising metal nodes or clusters bound together by organic linkers . They have a wide range of possible applications, such as in gas storage and separation, catalysis, luminescence, water treatment, and more .

Synthesis of Arylalkynes

Triiodomesitylene is used in the general synthesis of arylalkynes, as reported by Sonogashira . This process involves a solution of 2,4,6-triiodomesitylene, 2-ethynylmesitylene, bis(triphenylphosphine)palladium dichloride, copper iodide, and triphenylphosphine in triethyl amine .

Vibrational Spectra Analysis

Each of the three methyl groups in triiodomesitylene (TIM) has its own tunnel splitting and distinct spectroscopic behavior . This property allows for a strong agreement between calculated and experimental frequencies, making it useful in vibrational spectra analysis .

Drug Design

The tetrazole ring, which can be synthesized from triiodomesitylene, is found in many drugs, including antibacterials, antifungals, and antihypertensives . It acts as a pharmacophore, a feature of a molecule that is responsible for its biological activity .

Explosives

The tetrazole ring, which can be synthesized from triiodomesitylene, has found uses in the modern world, ranging from explosives due to its high nitrogen content and stability .

Wirkmechanismus

Target of Action

Triiodomesitylene, also known as 1,3,5-Triiodo-2,4,6-trimethylbenzene, is primarily used as a core in the synthesis of tritopic nitrogen-containing linkers . These linkers, each containing three nitrile groups, are obtained through Suzuki, Sonogashira, and Heck-type coupling reactions .

Mode of Action

The mode of action of Triiodomesitylene involves its conversion to tetrazol-5-yl moieties by the cycloaddition of sodium azide to the nitrile functionalities . This conversion process is crucial for the formation of the nitrogen-containing linkers.

Biochemical Pathways

It’s known that the compound plays a significant role in the synthesis of nitrogen-based linkers, which are essential components in the design of metal-organic frameworks (mofs) . MOFs are a relatively new class of crystalline, porous materials comprising metal nodes or clusters bound together by organic linkers .

Pharmacokinetics

The prediction of pharmacokinetic properties is an essential aspect of drug design studies .

Result of Action

The primary result of Triiodomesitylene’s action is the formation of nitrogen-based linkers. These linkers are crucial in the construction of MOFs, which have a wide range of applications, such as in gas storage and separation, catalysis, luminescence, water treatment, and more .

Eigenschaften

IUPAC Name |

1,3,5-triiodo-2,4,6-trimethylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I3/c1-4-7(10)5(2)9(12)6(3)8(4)11/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMJKZVRNPVQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1I)C)I)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9I3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348340 | |

| Record name | Triiodomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triiodomesitylene | |

CAS RN |

19025-36-6 | |

| Record name | Triiodomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B3048933.png)

![(1,4-Phenylene)bis[ethynyl(dimethyl)silane]](/img/structure/B3048937.png)

![2-[3-(Propan-2-yl)phenoxy]acetic acid](/img/structure/B3048947.png)

![Naphthaceno[2,1,12,11-opqra]naphthacene](/img/structure/B3048949.png)